molecular formula C11H13N3O B5761741 N-ethyl-2-methylimidazo[1,2-a]pyridine-3-carboxamide

N-ethyl-2-methylimidazo[1,2-a]pyridine-3-carboxamide

Cat. No.: B5761741
M. Wt: 203.24 g/mol
InChI Key: SGVCYOLDXNXLSB-UHFFFAOYSA-N
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Description

N-ethyl-2-methylimidazo[1,2-a]pyridine-3-carboxamide is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-2-methylimidazo[1,2-a]pyridine-3-carboxamide typically involves the condensation of 2-methylimidazo[1,2-a]pyridine with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium methoxide, which facilitates the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques such as chromatography can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-ethyl-2-methylimidazo[1,2-a]pyridine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-ethyl-2-methylimidazo[1,2-a]pyridine-3-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-ethyl-2-methylimidazo[1,2-a]pyridine-3-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with DNA replication in microbial cells, leading to its antimicrobial effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

  • 2-methylimidazo[1,2-a]pyridine
  • 3-bromo-2-methylimidazo[1,2-a]pyridine
  • 2-amino-1-propargylpyridinium bromide

Uniqueness

N-ethyl-2-methylimidazo[1,2-a]pyridine-3-carboxamide is unique due to its specific structural modifications, which confer distinct biological activities and chemical reactivity. Its ethyl and carboxamide groups enhance its solubility and interaction with biological targets, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

N-ethyl-2-methylimidazo[1,2-a]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c1-3-12-11(15)10-8(2)13-9-6-4-5-7-14(9)10/h4-7H,3H2,1-2H3,(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGVCYOLDXNXLSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=C(N=C2N1C=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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